molecular formula C10H10BrF5INSi B6350596 2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% CAS No. 1408279-47-9

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97%

Cat. No.: B6350596
CAS No.: 1408279-47-9
M. Wt: 474.08 g/mol
InChI Key: YLUQFCLTLYZIED-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₁₁H₁₀BrF₅INSi. It features a pyridine core substituted with bromo (Br) at position 2, iodo (I) at position 5, pentafluoroethyl (C₂F₅) at position 6, and trimethylsilyl (Si(CH₃)₃) at position 2. The compound’s 97% purity makes it suitable for high-precision synthetic applications, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions, where steric and electronic effects of substituents are critical .

Properties

IUPAC Name

[2-bromo-5-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF5INSi/c1-19(2,3)6-4-5(17)7(18-8(6)11)9(12,13)10(14,15)16/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUQFCLTLYZIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(N=C1Br)C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF5INSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound :
  • Halogens : Bromo (position 2) and iodo (position 5).
  • Electron-Withdrawing Groups : Pentafluoroethyl (position 6).
  • Steric Protection : Trimethylsilyl (position 3).
Comparison Table :
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Purity
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine Br (2), I (5), C₂F₅ (6), Si(CH₃)₃ (3) Halogens, Pentafluoroethyl, Silyl 516.07 97%
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Br (2), Cl (3), CF₃ (5) Halogens, Trifluoromethyl 260.43 97%
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), Si(CH₃)₃-C≡C (3), NH₂ (2) Ethynyl, Silyl, Amine 283.21 Not specified
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine Br (3), F (2), CF₃ (6) Halogens, Trifluoromethyl 254.00 100%
2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine F (2), pyrrolidinyl (6), Si(CH₃)₃-C≡C (3) Ethynyl, Silyl, Amine 262.40 Not specified

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